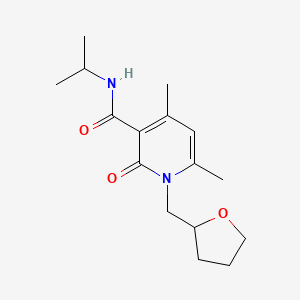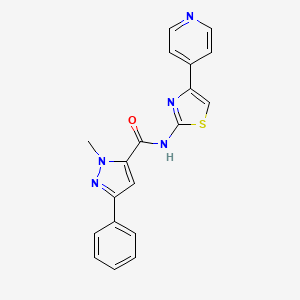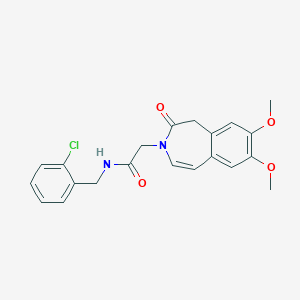![molecular formula C20H18N4O4S2 B12161217 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole family, which is a class of heterocyclic aromatic compounds.
- Indole derivatives have diverse biological activities and are found in various synthetic drug molecules. They exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and other properties .
- Our compound contains an indole nucleus, which provides the skeleton for several important molecules, including LSD and strychnine.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature or scientific databases for detailed methods.
- Generally, indole derivatives can be synthesized via various methods, such as Fischer indole synthesis, Bischler–Möhlau indole synthesis, or transition-metal-catalyzed reactions.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its indole moiety.
Common Reagents and Conditions:
Major Products: These reactions may yield various derivatives with modified substituents on the indole ring.
Scientific Research Applications
Chemistry: Indole derivatives serve as building blocks in medicinal chemistry, drug discovery, and organic synthesis.
Biology: Some indole derivatives exhibit antitumor, antimicrobial, or anti-inflammatory effects.
Medicine: Investigate their potential as drug candidates for specific diseases.
Industry: Explore applications in agrochemicals, dyes, and materials.
Mechanism of Action
- Unfortunately, specific information about this compound’s mechanism of action is scarce. indole derivatives often interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to understand how this compound exerts its effects.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, you might compare it to other indole-based drugs or derivatives.
- Similar compounds include tryptophan (a natural indole) and various synthetic indole derivatives with diverse biological activities.
Remember that further exploration in scientific literature and databases will provide more detailed insights into this intriguing compound
Properties
Molecular Formula |
C20H18N4O4S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O4S2/c1-22(8-9-25)17-14(18(26)23-7-3-2-6-16(23)21-17)11-15-19(27)24(20(29)30-15)12-13-5-4-10-28-13/h2-7,10-11,25H,8-9,12H2,1H3/b15-11- |
InChI Key |
BPIRYXHUXSIYAF-PTNGSMBKSA-N |
Isomeric SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B12161153.png)
![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)


![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12161200.png)
![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12161204.png)


![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)

